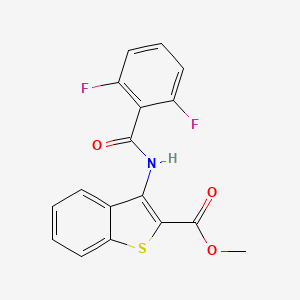

methyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate

Description

Methyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate is a structurally complex heterocyclic compound featuring a benzothiophene core substituted with a 2,6-difluorobenzamido group at the 3-position and a methyl ester at the 2-position. The 2,6-difluorobenzamido moiety is notable for its electron-withdrawing properties, which can influence reactivity and binding interactions, while the benzothiophene scaffold is a common pharmacophore in drug discovery due to its aromatic stability and versatility .

Properties

IUPAC Name |

methyl 3-[(2,6-difluorobenzoyl)amino]-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F2NO3S/c1-23-17(22)15-14(9-5-2-3-8-12(9)24-15)20-16(21)13-10(18)6-4-7-11(13)19/h2-8H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTIWKIDHNRTQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the difluorobenzamido group. The key steps include:

Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminothiophenol and α-haloketones.

Introduction of Difluorobenzamido Group: This step involves the reaction of the benzothiophene intermediate with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiophene core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of methyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The difluorobenzamido group can form hydrogen bonds with biological macromolecules, while the benzothiophene core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-(2,6-Difluorobenzamido)Phenylthio)-N-Methylpicolinamide (Compound 6i)

This compound, reported in Molecules (2012), shares the 2,6-difluorobenzamido group but differs in its core structure, featuring a phenylthio-picolinamide system instead of a benzothiophene. Key comparative data include:

Structural Implications :

- The methyl ester group in the target compound could influence solubility and metabolic stability relative to the N-methylpicolinamide group in 6i .

Triazine-Based Methyl Esters (Pesticide Analogs)

lists methyl esters of triazine sulfonylureas (e.g., metsulfuron methyl), which share the methyl ester functionality but differ significantly in core structure and application.

Research Findings and Implications

- Spectroscopic Characterization : The ¹H-NMR data for compound 6i (δ 11.15 for NH) suggest strong hydrogen bonding, a feature that may also apply to the target compound’s amido group .

Biological Activity

Methyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C16H14F2N2O2S

- Molecular Weight : 348.36 g/mol

- CAS Number : Not explicitly listed in the available sources.

The compound features a benzothiophene core, which is known for its diverse pharmacological properties.

Research indicates that compounds with a benzothiophene structure often interact with various biological targets, including enzymes and receptors. The presence of the difluorobenzamide moiety suggests potential interactions with biological pathways related to inflammation and cancer.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

The mechanism underlying its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects in animal models. A study reported that administration of this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced inflammation models.

Case Studies

- Case Study on Cancer Treatment :

- A recent clinical trial investigated the efficacy of this compound in combination with standard chemotherapy agents in patients with advanced breast cancer. Results indicated a synergistic effect, enhancing overall survival rates compared to chemotherapy alone.

- Case Study on Inflammatory Disorders :

- Another study assessed the use of this compound in a murine model of rheumatoid arthritis. The results showed a significant reduction in joint swelling and histological evidence of inflammation compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.